Crystallographic Planarity and Intramolecular Hydrogen Bonding Compared with Generic Acetophenones
Single-crystal X‑ray diffraction analysis at 113 K reveals that 1‑(2‑hydroxy‑3,5‑dimethoxyphenyl)ethanone (C₁₀H₁₂O₄) adopts an approximately planar conformation with a maximum non‑H atom deviation of only 0.061(2) Å. This planarity is enforced by an intramolecular O–H⋯O hydrogen bond (O⋯O distance: 2.5666(14) Å; O–H⋯O angle: 145°) that generates an S(6) ring motif [1]. In contrast, the non‑hydroxylated comparator 3′,5′‑dimethoxyacetophenone lacks this intramolecular hydrogen bond, resulting in a different solid‑state packing arrangement. The planar, hydrogen‑bond‑stabilized conformation of the target compound is a direct consequence of its unique 2‑hydroxy‑3,5‑dimethoxy substitution pattern, which may influence solubility, crystal habit, and formulation behavior.
| Evidence Dimension | Maximum deviation from planarity of non‑H atoms |
|---|---|
| Target Compound Data | 0.061(2) Å |
| Comparator Or Baseline | 3′,5′‑Dimethoxyacetophenone (no intramolecular H‑bond) |
| Quantified Difference | Not applicable; comparator lacks intramolecular H‑bond stabilization |
| Conditions | Single-crystal X‑ray diffraction, 113 K, Mo Kα radiation, monoclinic P2₁/n space group |
Why This Matters
The defined solid‑state conformation and intramolecular hydrogen bonding influence solubility, melting behavior, and crystal morphology, which are critical for reproducible formulation in research applications.
- [1] Li W, Li X, Duan Y, Deng Z, Wang R. 1-(2-Hydroxy-3,5-dimethoxyphenyl)ethanone. Acta Crystallogr Sect E. 2011;68(Pt 1):o116. doi:10.1107/S1600536811052974 View Source
